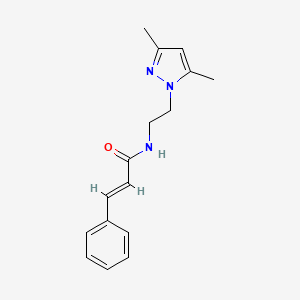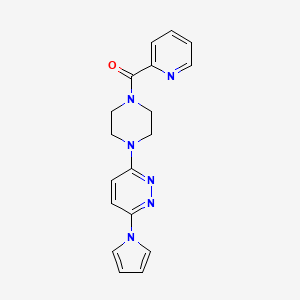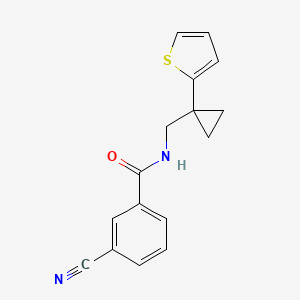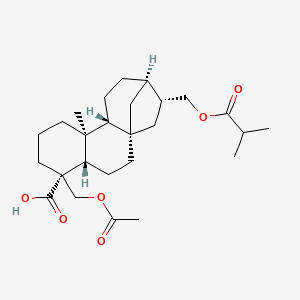
(16R)-19-Acetoxy-17-(isobutyryloxy)kaurane-18-oic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(16R)-19-Acetoxy-17-(isobutyryloxy)kaurane-18-oic acid, commonly known as AIA, is a natural product isolated from the plant Isodon rubescens. It is a diterpenoid compound that has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.
Mécanisme D'action
The mechanism of action of AIA is not fully understood. However, it has been suggested that AIA may exert its anti-inflammatory effects by inhibiting the activation of NF-κB and MAPK signaling pathways. AIA may also induce apoptosis in cancer cells by activating caspase-3 and caspase-9 and inhibiting the expression of anti-apoptotic proteins.
Biochemical and Physiological Effects:
AIA has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, in vitro and in vivo. AIA has also been found to inhibit the expression of COX-2 and iNOS, which are involved in the production of inflammatory mediators. In cancer cells, AIA has been found to induce apoptosis and inhibit cell proliferation. Additionally, AIA has been found to inhibit the replication of influenza and herpes simplex virus.
Avantages Et Limitations Des Expériences En Laboratoire
AIA has several advantages for lab experiments. It is a natural product that can be synthesized in large quantities, making it readily available for research. AIA has also been found to exhibit various biological activities, making it a promising candidate for further study. However, there are also limitations to using AIA in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions used.
Orientations Futures
There are several future directions for the study of AIA. Further research is needed to fully understand its mechanism of action and its potential use as a therapeutic agent. AIA may also have applications in the development of anti-inflammatory and anti-tumor drugs. Additionally, AIA may have potential as an anti-viral agent for the treatment of influenza and herpes simplex virus. Further studies are needed to explore these potential applications of AIA.
Conclusion:
(16R)-19-Acetoxy-17-(isobutyryloxy)kaurane-18-oic acid is a natural product with various biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. Its synthesis method has been optimized, making it a viable option for further research. AIA has been found to exhibit its effects through the inhibition of various signaling pathways and the induction of apoptosis. It has potential applications in the development of therapeutic agents for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and its potential applications.
Méthodes De Synthèse
AIA can be synthesized through a multi-step process starting from the natural product ent-kaurene. The first step involves the conversion of ent-kaurene to ent-kaurenoic acid, which is then converted to 19-hydroxy-ent-kaur-16-en-18-oic acid. This compound is then acetylated to yield AIA. The synthesis of AIA has been optimized to improve yield and purity, making it a viable option for further research.
Applications De Recherche Scientifique
AIA has been extensively studied for its various biological activities. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. AIA has also been shown to have anti-tumor effects by inducing apoptosis and inhibiting cell proliferation in various cancer cells. Additionally, AIA has been found to have anti-viral effects against influenza and herpes simplex virus.
Propriétés
IUPAC Name |
(1S,4S,5R,9S,10R,13R,14R)-5-(acetyloxymethyl)-9-methyl-14-(2-methylpropanoyloxymethyl)tetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40O6/c1-16(2)22(28)31-14-19-13-25-11-8-21-24(4,20(25)7-6-18(19)12-25)9-5-10-26(21,23(29)30)15-32-17(3)27/h16,18-21H,5-15H2,1-4H3,(H,29,30)/t18-,19+,20+,21+,24+,25+,26+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAGJAFSQKHJEB-PKCHZSKFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OCC1CC23CCC4C(C2CCC1C3)(CCCC4(COC(=O)C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)OC[C@@H]1C[C@@]23CC[C@H]4[C@]([C@@H]2CC[C@@H]1C3)(CCC[C@@]4(COC(=O)C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

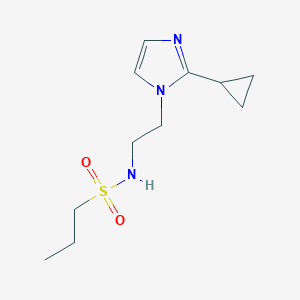

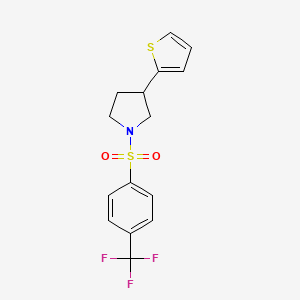

![4-(4-Phenylpiperazino)-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)pyrimidine](/img/structure/B2598137.png)
![N-(Cyanomethyl)-N-(2-methoxyethyl)-3,7-dimethyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide](/img/structure/B2598139.png)


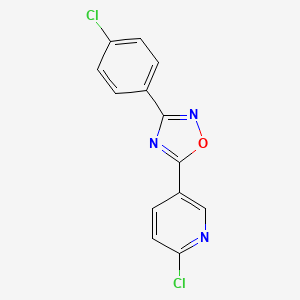
![2-(4-fluorophenyl)-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2598146.png)

